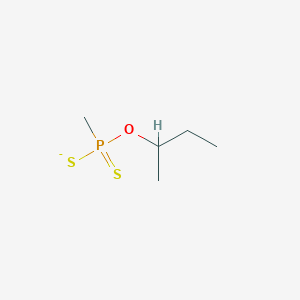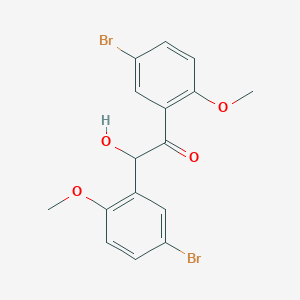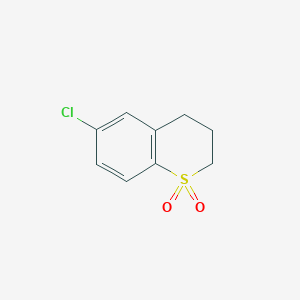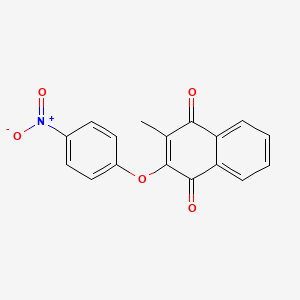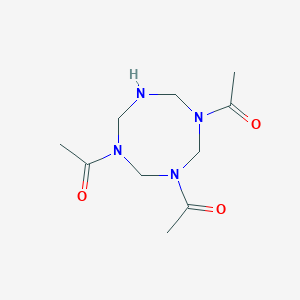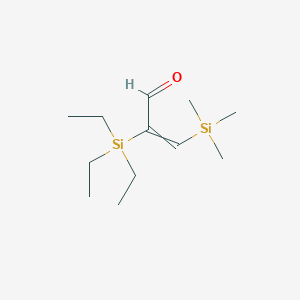
3-Methyl-1-(methylselanyl)but-2-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-(methylselanyl)but-2-ene is an organic compound characterized by the presence of a selenium atom attached to a butene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(methylselanyl)but-2-ene can be achieved through several methods. One common approach involves the reaction of 3-methylbut-2-en-1-ol with methylselenol in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic attack of the selenium atom on the carbon backbone.
Industrial Production Methods
Industrial production of this compound may involve the large-scale reaction of 3-methylbut-2-en-1-ol with methylselenol using continuous flow reactors. This method ensures a consistent and high-yield production of the compound, which is essential for its application in various industries.
化学反応の分析
Types of Reactions
3-Methyl-1-(methylselanyl)but-2-ene undergoes several types of chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: The methylselanyl group can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Selenoxide and selenone derivatives.
Reduction: Selenide derivatives.
Substitution: Functionalized butene derivatives with various substituents.
科学的研究の応用
3-Methyl-1-(methylselanyl)but-2-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce selenium-containing functional groups.
Biology: Studied for its potential antioxidant properties and its role in selenium metabolism.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the production of selenium-containing polymers and materials with unique electronic properties.
作用機序
The mechanism by which 3-Methyl-1-(methylselanyl)but-2-ene exerts its effects involves the interaction of the selenium atom with various molecular targets. Selenium is known to participate in redox reactions, and its incorporation into organic molecules can enhance their reactivity and stability. The compound may also interact with specific enzymes and proteins, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
3-Methyl-1-(methylthio)but-2-ene: Contains a sulfur atom instead of selenium.
3-Methyl-1-(methylselanyl)pent-2-ene: Similar structure but with an additional carbon atom in the backbone.
3-Methyl-1-(methylselanyl)but-1-ene: Positional isomer with the double bond at a different location.
Uniqueness
3-Methyl-1-(methylselanyl)but-2-ene is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties compared to its sulfur and carbon analogs
特性
CAS番号 |
92976-68-6 |
|---|---|
分子式 |
C6H12Se |
分子量 |
163.13 g/mol |
IUPAC名 |
3-methyl-1-methylselanylbut-2-ene |
InChI |
InChI=1S/C6H12Se/c1-6(2)4-5-7-3/h4H,5H2,1-3H3 |
InChIキー |
QILGBTCNBCRKOO-UHFFFAOYSA-N |
正規SMILES |
CC(=CC[Se]C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


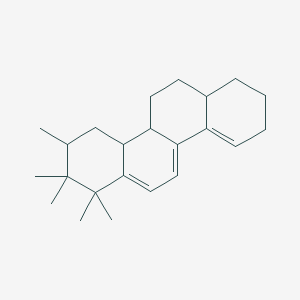

![N-[Methoxy(dimethyl)silyl]-1,1-dimethylsilanimine](/img/structure/B14348810.png)



